molecular formula C12H12 B047064 1,4-Dimethylnaphthalene CAS No. 571-58-4

1,4-Dimethylnaphthalene

Cat. No.: B047064
CAS No.: 571-58-4
M. Wt: 156.22 g/mol
InChI Key: APQSQLNWAIULLK-UHFFFAOYSA-N
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Description

1,4-Dimethylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of two methyl groups attached to the naphthalene ring at the 1 and 4 positions. This compound is known for its role as a plant growth regulator, particularly in preventing the sprouting of potato tubers during storage .

Mechanism of Action

Target of Action

1,4-Dimethylnaphthalene (1,4DMN) is a plant growth regulator that primarily targets potato tubers . It occurs naturally in potato tubers and plays a crucial role in preventing them from sprouting .

Mode of Action

It is speculated that it inhibits sprout growth by prolonging the dormant state of the potato tubers . It has been found to alter the genes associated with the maintenance of a G1/S phase block, possibly through the induction of the cell cycle inhibitors KRP1 and KRP2 .

Biochemical Pathways

1,4DMN impacts several biochemical pathways. It has been found to reduce the activity of genes related to phytohormones and cell cycle regulation . It also alters the expression of genes associated with stress-protective metabolites and increases the activity of antioxidant enzymes in bud meristem tissues . These changes suggest that 1,4DMN may affect endodormancy and sprouting in stored potato tubers through multiple biochemical pathways .

Pharmacokinetics

It is known to have a very low aqueous solubility and is highly volatile , which may influence its distribution and elimination in the plant system.

Result of Action

The primary result of 1,4DMN action is the suppression of sprout growth in stored potato tubers . Instead, it is likely due to alterations in gene expression related to phytohormones, cell cycle regulation, and stress responses .

Action Environment

The action of 1,4DMN is influenced by the storage environment of the potato tubers. Since it is used only in enclosed areas, exposure to the environment is extremely limited . It is naturally broken down by the potatoes, suggesting that the potato’s internal environment plays a role in its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethylnaphthalene can be synthesized through various methods. One common approach involves the methylation of naphthalene. This process typically uses methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions to achieve the desired substitution at the 1 and 4 positions .

Industrial Production Methods: Industrial production of this compound often employs a Grignard reaction. This method involves the reaction of 1,4-dihalogenated naphthalene with methyl magnesium halide in the presence of a nickel-phosphine complex as a catalyst. The reaction is conducted in a suitable solvent, such as tetrahydrofuran, under controlled temperature and pressure conditions. This method is favored for its high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro derivatives.

Comparison with Similar Compounds

Uniqueness of 1,4-Dimethylnaphthalene: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its role as a natural sprout inhibitor found in potato tubers sets it apart from synthetic compounds like chlorpropham .

Properties

IUPAC Name

1,4-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3
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InChI Key

APQSQLNWAIULLK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C
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Molecular Formula

C12H12
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DSSTOX Substance ID

DTXSID8035423
Record name 1,4-Dimethylnaphthalene
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Molecular Weight

156.22 g/mol
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Physical Description

Clear red liquid; [MSDSonline]
Record name 1,4-Dimethylnaphthalene
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Vapor Pressure

0.0084 [mmHg]
Record name 1,4-Dimethylnaphthalene
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CAS No.

571-58-4
Record name 1,4-Dimethylnaphthalene
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Record name 1,4-DIMETHYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-dimethylnaphthalene?

A: this compound has the molecular formula C12H12 and a molecular weight of 156.23 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers have used various spectroscopic techniques to characterize this compound. Techniques include:

  • Infrared (IR) Spectroscopy: Used to identify functional groups and confirm structural characteristics. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding within the molecule. [, ]
  • Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound. [, ]

Q3: How does this compound react with singlet oxygen?

A: this compound readily forms a metastable endoperoxide upon reaction with singlet oxygen (1O2). [] This property makes it useful for studying singlet oxygen reactions and developing applications based on controlled 1O2 release. [, , , ]

Q4: What is the role of this compound endoperoxide in singlet oxygen research?

A: this compound endoperoxide serves as a valuable source of thermally generated singlet oxygen. [, ] It decomposes upon heating, releasing 1O2, allowing researchers to study its reactivity and potential applications. [, , , ]

Q5: How does this compound react in Friedel-Crafts acylations?

A: In Friedel-Crafts acylations, this compound primarily undergoes acylation at the 2-position. [] The presence of the methyl groups increases its reactivity compared to naphthalene itself. []

Q6: What is the main application of this compound?

A: this compound is primarily used as a sprout suppressant for potatoes during storage. [, , , ] It effectively inhibits sprouting, helping maintain potato quality and reduce losses during storage. [, , , ]

Q7: How does this compound act as a sprout suppressant?

A: While the exact mechanism of action is not fully understood, research suggests that this compound affects gene expression in potato meristems, ultimately inhibiting cell division and growth, thereby suppressing sprout formation. []

Q8: Does the effectiveness of this compound as a sprout suppressant change during storage?

A: Yes, the effectiveness of this compound is influenced by the dormancy status of the potato tubers. [] Research indicates that tubers in endo-dormancy show lower sensitivity to this compound compared to tubers in eco-dormancy. []

Q9: Does this compound have any other potential applications besides sprout suppression?

A: Yes, emerging research suggests that this compound and its derivatives could be valuable in various biomedical applications due to their ability to release singlet oxygen in a controlled manner. [] This property makes them promising candidates for developing new anticancer and antibiotic agents. []

Q10: Does this compound exhibit any antifungal activity?

A: Recent studies have shown that this compound possesses fungistatic activity. [] It has been observed to inhibit the growth of various fungal species, including Fusarium oxysporum and Alternaria alternata, and suppress sporulation in Aspergillus niger. []

Q11: How does the application of this compound affect the levels of other compounds in potatoes?

A: Studies indicate that applying this compound can lead to its accumulation in potato tubers, but the levels are generally considered safe for consumption. [] More research is needed to fully understand the long-term impact of this compound application on the overall chemical composition of potatoes.

Q12: What analytical methods are commonly used for the detection and quantification of this compound?

A: High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is widely employed for the analysis of this compound residues in potato and environmental samples. [, ] This technique offers good sensitivity, selectivity, and reproducibility. [, ]

Q13: What are the challenges associated with analyzing this compound residues?

A: One challenge is the potential loss of this compound during sample preparation due to its volatility. [] Careful optimization of extraction and analytical procedures is crucial to ensure accurate and reliable results. []

Q14: What is the significance of analytical method validation in this compound research?

A: Method validation is essential to ensure that the analytical methods used for this compound analysis are accurate, precise, and reliable. [, ] This ensures that the data generated is trustworthy and can be used for regulatory purposes, such as setting maximum residue limits in food products. [, ]

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